Velnacrine Maleate

Neuromuscular junction Synaptic transmission Acetylcholinesterase inhibition

Velnacrine maleate is a functionally differentiated AChE inhibitor tool compound. It exhibits a ≥170-fold separation between concentrations depressing tetanic tension (≥1 μM) and those inducing tetanic fade (≥170 μM), enabling unambiguous dissection of pre- vs. post-synaptic contributions in neuromuscular junction assays. Unlike tacrine, velnacrine showed no hepatotoxicity in a 28-day human study (100 mg tid), making it the reference scaffold for isolating on-target AChE effects from compound-specific liver liability. Its highly species-dependent metabolism (~10% unchanged urinary excretion in humans vs. 33% in rats) supports cross-species IVIVE/PK modeling. Discontinued after 1994; secure remaining research supply now.

Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
CAS No. 112964-99-5
Cat. No. B048795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelnacrine Maleate
CAS112964-99-5
Synonyms1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate
1,2,3,4-tetrahydro-9-aminoacridine-1-ol
1-hydroxytacrine
9-amino-1,2,3,4-tetrahydroacridin-1-ol
9-ATHCO
HP 029
HP-029
velnacrine
velnacrine maleate
Molecular FormulaC17H18N2O5
Molecular Weight330.33 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyNEEKVKZFYBQFGT-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Velnacrine Maleate (CAS 112964-99-5) for Alzheimer's Disease Research: A Quantitative Differentiation Guide


Velnacrine maleate, also known as 1-hydroxytacrine or HP 029, is a chiral 9-amino-1,2,3,4-tetrahydroacridine derivative that functions as a reversible acetylcholinesterase (AChE) inhibitor [1]. It was developed as a centrally acting cognition-enhancing agent for Alzheimer's disease and is structurally classified as a tacrine analog [1]. Velnacrine maleate is supplied as the maleate salt (C₁₃H₁₄N₂O·C₄H₄O₄, MW 330.33 g/mol) and is intended for research use only, having been discontinued from clinical development following a negative regulatory recommendation in 1994 [2][3].

Why Tacrine or Physostigmine Cannot Substitute for Velnacrine Maleate in Quantitative Research Applications


Despite structural homology with tacrine (differing only by a single 1-hydroxyl group), velnacrine exhibits functionally distinct pharmacological and metabolic profiles that preclude direct substitution in research settings. In neuromuscular junction assays, velnacrine shows a 170-fold separation between concentrations required to depress tetanic tension (≥1 μM) versus induce tetanic fade (≥170 μM), whereas tacrine and physostigmine affect both parameters at similar concentrations, indicating fundamentally different mechanisms of action on synaptic transmission [1]. Additionally, velnacrine maleate is extensively metabolized in humans, with only ~10% excreted unchanged in urine, compared to higher unchanged fractions in preclinical species (19% in dogs, 33% in rats), a metabolic pattern that differs markedly from tacrine's disposition [2]. Furthermore, in a 28-day multiple-dose study in healthy elderly subjects receiving 100 mg tid, no hepatotoxicity was observed, contrasting with tacrine's well-documented hepatotoxic liability [3]. These quantitative divergences demonstrate that in-class cholinesterase inhibitors cannot be interchanged as equivalent tools for mechanistic, metabolic, or safety studies.

Quantitative Differentiation Evidence for Velnacrine Maleate: Head-to-Head Comparisons with Tacrine and Physostigmine


Functional Divergence in Neuromuscular Transmission: Velnacrine Exhibits Wider Concentration Window Between Tetanic Depression and Fade than Tacrine

In the rat phrenic hemidiaphragm preparation, velnacrine demonstrated a pronounced separation between the concentration required to depress tetanic tension (≥1 μM) and that required to induce tetanic fade (≥170 μM), a 170-fold difference. By contrast, tacrine and physostigmine affected both parameters at very similar concentrations, indicating that velnacrine's effects on neuromuscular transmission are mechanistically distinct from those of its structural analog tacrine [1]. This functional divergence suggests that velnacrine may engage additional or different synaptic targets beyond simple AChE inhibition.

Neuromuscular junction Synaptic transmission Acetylcholinesterase inhibition

Species-Specific Metabolic Fate: Only 10% of Velnacrine Excreted Unchanged in Humans versus 19% in Dogs and 33% in Rats

Following oral administration of [14C]velnacrine maleate, the fraction of the dose excreted unchanged in urine was highly species-dependent. In humans, only approximately 10% of the administered dose appeared as unchanged parent compound, indicating extensive metabolism. This contrasted with 19% unchanged excretion in dogs and 33% in rats, demonstrating that velnacrine maleate undergoes more extensive biotransformation in humans than in preclinical species [1]. This metabolic pattern differs from that of tacrine, for which human metabolism also yields multiple hydroxylated metabolites but with distinct quantitative profiles [2].

Drug metabolism Pharmacokinetics Species comparison

Hepatotoxicity Profile: No Evidence of Liver Injury in 28-Day Multiple-Dose Human Study at 100 mg tid

In a randomized, double-blind, placebo-controlled, ascending multiple-dose study in 56 healthy elderly men, velnacrine maleate was administered at doses up to 100 mg three times daily (tid) for 28 consecutive days. No clinically important changes in safety variables were observed, and there was no evidence of hepatotoxicity at the highest dose tested (100 mg tid for 28 days) [1]. This finding stands in contrast to tacrine, which is associated with asymptomatic liver transaminase elevations in approximately 29-50% of patients and has a well-documented risk of clinical hepatotoxicity [2][3]. The absence of observed hepatotoxicity in this velnacrine study—albeit in healthy elderly subjects rather than Alzheimer's patients—represents a quantitatively defined safety distinction between the two structurally related AChE inhibitors.

Hepatotoxicity Safety pharmacology Alzheimer's disease

Clinical Cognitive Efficacy: Velnacrine 75 mg tid Produces 4.1-Point ADAS-Cog Improvement Over Baseline versus Placebo (P < 0.001)

In a large, double-blind, placebo-controlled trial (N=735 patients with mild-to-severe Alzheimer's disease), velnacrine maleate demonstrated statistically significant cognitive improvement on the Alzheimer's Disease Assessment Scale cognitive subscale (ADAS-Cog). Patients receiving the highest dose (75 mg three times daily) averaged a 4.1-point improvement in ADAS-Cog scores relative to screen baseline, with a treatment difference versus placebo of 2.15 points (P < 0.001) [1][2]. This magnitude of improvement, while modest, is quantifiably comparable to that observed with donepezil (2.8-3.1 points on ADAS-Cog at 24 weeks) and rivastigmine (2.9 points at 26 weeks), but importantly, the velnacrine trial employed a dose-replication design that identified and confirmed a responder subset, providing a robust estimate of effect size in velnacrine-responsive patients [1].

Alzheimer's disease Cognitive assessment Cholinesterase inhibitor

Oral Pharmacokinetics: Rapid Absorption with Dose-Proportional Cmax and AUC in Elderly Subjects

Following multiple oral doses in healthy elderly subjects (the target demographic for Alzheimer's interventions), velnacrine maleate was rapidly absorbed, with Cmax and AUC increasing in a dose-related manner across the 25-100 mg bid to tid dose range. Steady-state plasma concentrations were achieved between days 2 and 3 of dosing, with no evidence of further accumulation thereafter. Approximately 11-30% of the administered dose was excreted in urine over the study period [1]. The tmax and elimination half-life (t1/2) were not significantly affected by dosage or multiple dosing, indicating predictable, linear pharmacokinetics in the elderly population [1]. While tacrine also exhibits rapid absorption, its pharmacokinetics are characterized by extensive first-pass metabolism and high inter-individual variability, with a bioavailability of only 17-24% [2].

Pharmacokinetics Oral bioavailability Elderly population

Membrane-Active Properties: Velnacrine Strengthens Cytoskeletal Protein-Protein Interactions but with Half the Potency of Tacrine

In studies using human erythrocyte membranes as a model system, both velnacrine and tacrine were found to strengthen cytoskeletal protein-protein interactions, as measured by increased rotational mobility of spin-labeled membrane proteins. However, quantitative analysis revealed that velnacrine was only approximately half as potent as tacrine in producing this membrane-altering effect [1]. This difference in potency is attributed to the position of the positive charge on the acridine ring, which differs between the two compounds due to the 1-hydroxyl substitution in velnacrine [1]. The reduced membrane activity of velnacrine may contribute to its distinct pharmacological profile, including its lower neuromuscular blocking effects compared to tacrine [2].

Membrane biophysics Cytoskeleton Erythrocyte model

Velnacrine Maleate Application Scenarios: Research Contexts Where Differentiation from Tacrine Confers Scientific Advantage


Neuromuscular Junction Pharmacology: Differentiating AChE Inhibitor Mechanisms via Tetanic Fade Analysis

Investigators studying the effects of cholinesterase inhibitors on synaptic transmission can leverage velnacrine's unique concentration-response profile to dissect mechanisms of tetanic depression versus tetanic fade. Because velnacrine exhibits a ≥170-fold separation between the concentrations that depress tetanic tension (≥1 μM) and those that induce tetanic fade (≥170 μM), while tacrine and physostigmine affect both parameters at similar concentrations [1], velnacrine serves as a functional probe for distinguishing pre-synaptic versus post-synaptic contributions to neuromuscular block. This makes velnacrine maleate particularly valuable for ex vivo studies using the rat phrenic hemidiaphragm preparation or similar neuromuscular junction models.

Hepatic Safety Pharmacology: Tacrine-Analog Tool Without Hepatotoxic Confounding

For researchers investigating the relationship between AChE inhibition and hepatic function, velnacrine maleate offers a tacrine-analog scaffold that lacks the hepatotoxicity signal associated with tacrine. In a 28-day multiple-dose study in healthy elderly subjects receiving 100 mg tid, no evidence of hepatotoxicity was observed [2]. This contrasts sharply with tacrine, which produces asymptomatic transaminase elevations in 29-50% of patients and has a well-established risk of clinical liver injury [3]. Velnacrine maleate is therefore an ideal reference compound for studies aiming to isolate the hepatic effects of AChE inhibition from compound-specific hepatotoxicity, including in vitro hepatocyte assays, in vivo safety pharmacology studies, and mechanistic investigations of drug-induced liver injury.

Cross-Species Metabolic Profiling: Investigating Species-Dependent Drug Disposition

Velnacrine maleate's highly species-dependent metabolic fate—with unchanged urinary excretion fractions of ~10% in humans, 19% in dogs, and 33% in rats [4]—makes it a valuable tool compound for cross-species pharmacokinetic and metabolism studies. Researchers can use velnacrine to model and validate in vitro-in vivo extrapolation (IVIVE) approaches, assess the predictive value of preclinical species for human metabolism, or study the role of cytochrome P450-mediated hydroxylation in determining drug clearance. The extensive metabolism in humans, primarily via ring hydroxylation [4], provides a defined metabolic pathway for investigating species differences in oxidative biotransformation.

Cognitive Enhancement Benchmarking: Reference Standard for AChE Inhibitor Efficacy in Alzheimer's Disease Models

Velnacrine maleate's well-characterized clinical efficacy in Alzheimer's disease—specifically a 4.1-point ADAS-Cog improvement over baseline and a 2.15-point treatment difference versus placebo (P < 0.001) at 75 mg tid [5]—establishes it as a quantitative benchmark for preclinical and translational research. Investigators developing novel AChE inhibitors, combination therapies, or disease-modifying agents can use velnacrine as a positive control or comparator to contextualize the magnitude of cognitive effects observed in behavioral assays (e.g., Morris water maze, novel object recognition) or in clinical trial simulations. The availability of dose-response data and a defined responder subset [5] further supports its use in pharmacodynamic modeling and biomarker validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Velnacrine Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.